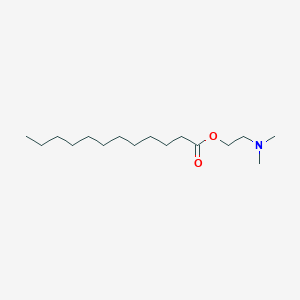

Laurato de (N,N)-Dimetiletilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to 2-Dimethylaminoethyl Laurate involves complex organic reactions. For example, the preparation of cellulose laurate through transesterification in a cosolvent system highlights the intricate processes involved in synthesizing ester derivatives, showcasing the methodological diversity in producing compounds with laurate groups and dimethylaminoethyl functionalities (Wen et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Dimethylaminoethyl Laurate, such as various organotin cations, demonstrates the stabilizing effect of intramolecular coordination. These analyses, often determined through X-ray crystallography, reveal detailed insights into the arrangement of atoms and the geometry of molecules, which are pivotal for understanding the chemical behavior and reactivity of such compounds (Koten et al., 1978).

Chemical Reactions and Properties

The chemical behavior of dimethylamino groups in compounds can be significantly diverse. Nickel-catalyzed C-N borylation of aryl- and benzyl-dimethylamines is a prime example of how dimethylamino groups can be transformed into various functional molecules, demonstrating the versatility and reactivity of these groups in organic synthesis (Zhang, Hagihara, & Itami, 2015).

Physical Properties Analysis

The study of the hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate) and its monomer illustrates the influence of molecular structure on physical properties like solubility and stability in various environments. Such investigations are crucial for determining the suitability of these compounds in different applications (Wetering et al., 1998).

Aplicaciones Científicas De Investigación

Transesterificación de Laurato de Vinilo Biocatalizada

Este compuesto se ha utilizado en el campo de la biocatálisis . Específicamente, se ha utilizado en la transesterificación de laurato de vinilo con 1-butanol por la enzima lipasa Candida antarctica B en disolventes eutécticos naturales profundos (NADES) de diferentes compuestos y relaciones molares . Se encontró que la velocidad de reacción inicial era mayor en la mayoría de los NADES que en el n-hexano de referencia .

Síntesis de Laurato de Retinilo Catalizada por Lipasa

“Laurato de (N,N)-Dimetiletilo” se ha utilizado en la síntesis de laurato de retinilo catalizada por lipasa . Este proceso se optimizó mediante una red neuronal artificial (ANN) y se logró una conversión relativa del 88,31% sin reacciones a largo plazo . La lipasa mostró una gran reutilizabilidad para la biosíntesis .

Síntesis de Laurato de Etilo Catalizada por Lipasa Sin Solvente

El laurato de etilo, un éster orgánico con esencia de tuberoso y olor afrutado, se utiliza ampliamente en las industrias de sabor, alimentos y cosméticos . “this compound” se ha utilizado en la síntesis de laurato de etilo catalizada por lipasa sin solvente .

Uso en Nutracéuticos

El laurato de retinilo, un derivado del retinol, se utiliza en suplementos nutricionales debido a su estabilidad y biodisponibilidad . “this compound” se ha utilizado en la síntesis de nutracéuticos de laurato de retinilo

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as ethyl lauroyl arginate, target the bacterial cytoplasmic membrane . The membrane carries a negative charge often stabilized by the presence of divalent cations such as Mg^2+ and Ca^2+ .

Mode of Action

Similar compounds like ethyl lauroyl arginate, which is a cationic surfactant, interact with their targets (bacterial cytoplasmic membrane) due to their basic guanidine group .

Biochemical Pathways

It’s worth noting that similar compounds can inhibit the proliferation of a variety of microorganisms, including gram-positive and gram-negative bacteria, molds, and yeasts .

Pharmacokinetics

Similar compounds like ethyl lauroyl arginate are soluble in water and stable for more than 2 years at room temperature when protected in a closed container .

Result of Action

Similar compounds like ethyl lauroyl arginate exhibit broad-spectrum antimicrobial activity, high biodegradability, and low toxicity .

Action Environment

The results indicate that the stability of Ethyl lauroyl arginate decreases with increasing temperature and reducing pH .

Propiedades

IUPAC Name |

2-(dimethylamino)ethyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17(2)3/h4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLUDYXDXUBOTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324043 | |

| Record name | 2-Dimethylaminoethyl Laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34839-10-6 | |

| Record name | Dodecanoic acid, 2-(dimethylamino)ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34839-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 405542 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC405542 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Dimethylaminoethyl Laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)ethyl dodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

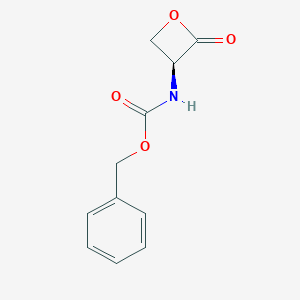

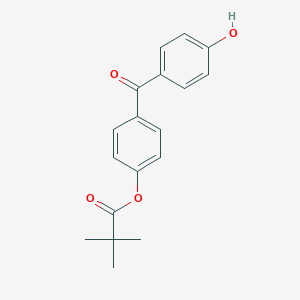

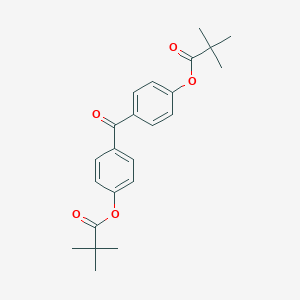

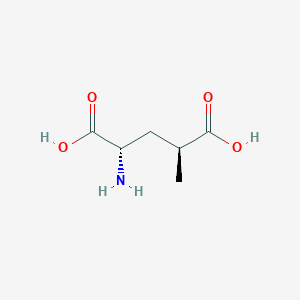

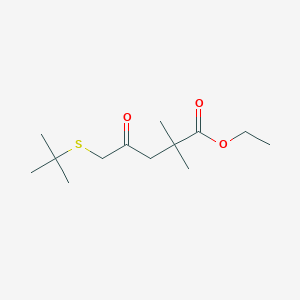

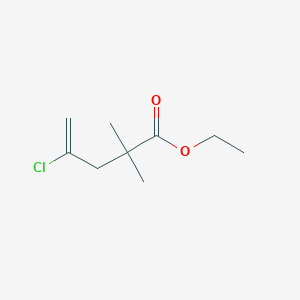

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2-(dimethylamino)ethyl dodecanoate contribute to its use in surfactant synthesis?

A1: 2-(Dimethylamino)ethyl dodecanoate possesses a unique structure that makes it an ideal precursor for synthesizing gemini surfactants. Its long hydrophobic dodecanoate chain (derived from dodecanoic acid) provides the necessary affinity for non-polar substances, while the hydrophilic tertiary amine group offers water solubility. This amphiphilic nature is crucial for surfactant activity.

Q2: How does the length of the alkyl chain in 2-(dimethylamino)ethyl esters influence their interaction with liposome membranes?

A2: Research indicates that the length of the alkyl chain in 2-(dimethylamino)ethyl esters significantly impacts their interaction with liposome membranes []. Specifically, studies examining the effects of 2-(dimethylamino)ethyl esters with varying alkyl chain lengths (9, 11, 13, and 15 carbon atoms) on calcium ion desorption from liposomes revealed that compounds with 11 and 13 carbon atoms (DM-11 and DM-13) were the most active []. This suggests an optimal alkyl chain length for membrane interaction and disruption of calcium ion binding. The researchers suggest that free amines in these compounds penetrate the hydrophobic core of the phospholipid membrane, inducing structural changes that facilitate calcium ion desorption [].

Q3: What analytical techniques are commonly employed to characterize 2-(dimethylamino)ethyl dodecanoate and the resulting gemini surfactants?

A3: Both infrared spectroscopy (IR) and proton nuclear magnetic resonance spectroscopy (1H NMR) are instrumental in characterizing 2-(dimethylamino)ethyl dodecanoate and the synthesized gemini surfactants [, ]. IR spectroscopy helps confirm the presence of specific functional groups, such as the ester bond, while 1H NMR provides detailed information about the arrangement of hydrogen atoms within the molecule, confirming the structure of the synthesized compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)

![(E)-1-[4-[2-(N,N-Dimethylamino)ethoxy]phenyl]-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene](/img/structure/B16099.png)

![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B16100.png)

![8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B16108.png)

![1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride](/img/structure/B16123.png)